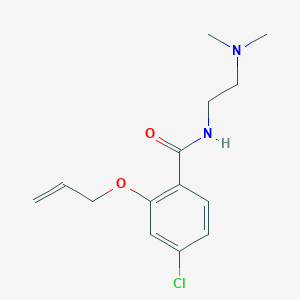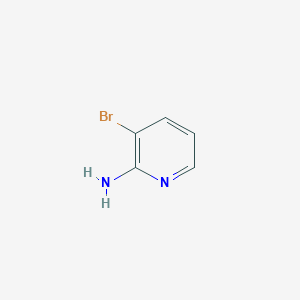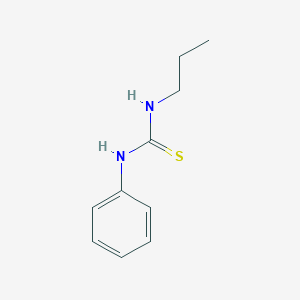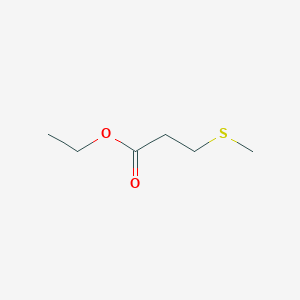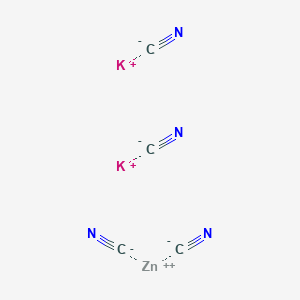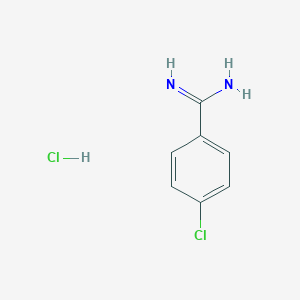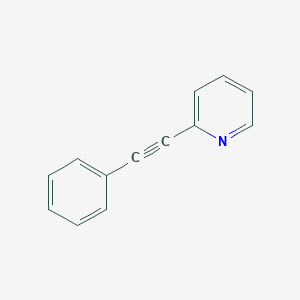
2-(2-苯乙炔基)吡啶
描述
2-(2-Phenylethynyl)pyridine is a chemical compound with the molecular formula C13H9N . It has a molecular weight of 179.22 g/mol .
Synthesis Analysis
The synthesis of 2-(2-Phenylethynyl)pyridine has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-(2-Phenylethynyl)pyridine can be represented by the InChI string: InChI=1S/C13H9N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H . The Canonical SMILES representation is: C1=CC=C(C=C1)C#CC2=CC=CC=N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Phenylethynyl)pyridine include a molecular weight of 179.22 g/mol, XLogP3-AA of 2.9, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 2, Exact Mass of 179.073499291 g/mol, Monoisotopic Mass of 179.073499291 g/mol, Topological Polar Surface Area of 12.9 Ų, Heavy Atom Count of 14, Formal Charge of 0 .科学研究应用
Synthesis of 6-substituted 2-phenacylpyridines
When 2-(phenylethynyl)pyridine is oxidized, the formed N-oxide immediately cyclizes at the ethynyl group to form isoxazolo [2,3-a]pyridinium salt . This salt undergoes Reissert–Henze-type reactions with alcohol in the presence of a base to afford 6-substituted 2-phenacylpyridines . These are not easily synthesized through alternative procedures .
When acetonitrile is used as a solvent, an amide functional group is introduced into the phenacylpyridine framework . This expands the range of chemical structures that can be synthesized using 2-(phenylethynyl)pyridine .
Oxidation to Afford α-diketones
A hetero-atom at the 6-position facilitates the oxidation of the phenacyl group to afford α-diketones upon simple exposure of the reaction mixture to air . This provides a straightforward method for the synthesis of α-diketones .
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives could potentially involve 2-(phenylethynyl)pyridine as a starting material .
Pharmaceutical Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . 2-(phenylethynyl)pyridine could potentially be used in the synthesis of these compounds .
Development of Fast and Cost-effective Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . 2-(phenylethynyl)pyridine could potentially be used in the development of these methods .
安全和危害
作用机制
Target of Action
2-(2-Phenylethynyl)pyridine is a pyridine derivative that acts as a ligand for a variety of receptors in the human body . These include dopamine D2 receptors, sigma-1 receptors, and 5-HT6 receptors . These receptors play crucial roles in various neurological processes.
Mode of Action
It is known to interact with its targets, leading to changes in the receptor activity . For instance, it may modulate the activity of dopamine D2 receptors, sigma-1 receptors, and 5-HT6 receptors .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Phenylethynyl)pyridine are likely to be those involving its target receptors. For example, it may influence the dopaminergic, serotonergic, and sigma-1 receptor-mediated pathways . The downstream effects of these interactions can lead to changes in neurotransmission and other neurological processes .
Result of Action
The molecular and cellular effects of 2-(2-Phenylethynyl)pyridine’s action would depend on its interactions with its target receptors and the subsequent changes in biochemical pathways . For instance, modulation of dopamine D2, sigma-1, and 5-HT6 receptors could potentially influence neuronal signaling and function .
属性
IUPAC Name |
2-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODTWUBQTXSTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157032 | |
| Record name | 2-(2-Phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethynyl)pyridine | |
CAS RN |
13141-42-9 | |
| Record name | 2-(2-Phenylethynyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13141-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Phenylethynyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013141429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Phenylethynyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethynyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-PHENYLETHYNYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXN9KA7YPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

